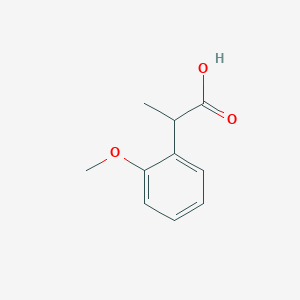

2-(2-methoxyphenyl)propanoic Acid

Übersicht

Beschreibung

2-(2-methoxyphenyl)propanoic Acid is a monocarboxylic acid . It is a compound that has a role as a metabolite .

Synthesis Analysis

The synthesis of compounds containing the 2-methoxyphenol moiety core structure, which includes this compound, has been reported . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis

The molecular formula of this compound is C10H12O3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Chemical Reactions Analysis

The metabolic fate of propionates, which includes this compound, varies in different microorganisms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 180.20 g/mol, XLogP3-AA of 1.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, rotatable bond count of 3, exact mass of 180.078644241 g/mol, monoisotopic mass of 180.078644241 g/mol, topological polar surface area of 46.5 Ų, heavy atom count of 13, and a formal charge of 0 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to produce 2-phenyl-1-indanone and other by-products, demonstrating its utility in synthetic organic chemistry (Brown, Denman, & O'donnell, 1971).

Electrosynthesis Applications

Electrosynthesis has been successfully applied for hydrogenation in 3-(methoxyphenyl)propenoic acids to produce 3-(methoxyphenyl)propanoic acids, revealing its potential in electrochemical applications (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Phytotoxic and Mutagenic Studies

Cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, have shown phytotoxic and genotoxic effects on wheat, indicating their importance in environmental and agricultural research (Jităreanu et al., 2013).

Quantum Mechanical and Spectroscopic Studies

(+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid has been studied for its quantum mechanical and spectroscopic properties, contributing to the understanding of molecular structures in fields like molecular physics (Sakthivel et al., 2018).

Total Synthesis in Natural Product Chemistry

The optical resolution of 2-(2-methoxyphenyl)propanoic acid has been employed in the synthesis of natural compounds like 16-hydroxyferruginol, showing its significance in the field of natural product synthesis (Matsumoto, Imai, Miuchi, & Sugibayashi, 1985).

Kinetic Studies in Radical Ion Chemistry

2-(4-Methoxyphenyl) alkanol radical cations, including derivatives of this compound, have been kinetically investigated, contributing to the understanding of reaction kinetics in radical ion chemistry (Baciocchi, Bietti, Manduchi, & Steenken, 1999).

Crystallographic Analysis

The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, structurally related to this compound, has been characterized using X-ray crystallography, aiding in the advancement of crystallographic analysis (Venkatesan et al., 2016).

Pharmaceutical Intermediates

Enzyme-mediated synthesis of compounds related to this compound has been developed for producing pharmaceutical intermediates, highlighting its role in pharmaceutical research (Brenna, Fuganti, Gatti, & Parmeggiani, 2009).

Solubility Studies

The solubility of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid in various solvents has been investigated, providing crucial data for solubility studies in chemistry (Yan et al., 2009).

Natural Product Isolation

This compound derivatives have been isolated from natural sources like Morinda citrifolia, underscoring their relevance in natural product isolation and characterization (Wang, He, Feng, & Liu, 2011).

Safety and Hazards

The safety data sheet for propanoic acid, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, contact with skin, eyes or clothing, ingestion, and inhalation . It also recommends wearing personal protective equipment/face protection and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors

Mode of Action

It is known that similar compounds can have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(2-methoxyphenyl)propanoic Acid may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It is known that similar compounds can affect a variety of biological activities . This suggests that this compound may influence multiple biochemical pathways, leading to downstream effects related to its biological activities.

Result of Action

It is known that similar compounds can have a variety of biological activities . This suggests that this compound may have similar effects at the molecular and cellular level.

Action Environment

It is known that similar compounds can have a variety of biological activities . This suggests that environmental factors may also influence the action of this compound.

Biochemische Analyse

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSLQDOXLCYVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91061-46-0 | |

| Record name | 2-(2-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2626990.png)

![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626993.png)

![2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2626994.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2626999.png)

![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide](/img/structure/B2627002.png)

![N-(3-acetylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2627005.png)

![1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2627006.png)

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2627008.png)